

2-Chloroquinazolin-4-amine molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloroquinazolin-4-amine

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An In-depth Technical Guide to **2-Chloroquinazolin-4-amine**: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract: **2-Chloroquinazolin-4-amine** is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique chemical architecture, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position of the quinazoline scaffold, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive technical overview of **2-Chloroquinazolin-4-amine**, detailing its physicochemical properties, synthesis methodologies, reactivity, and significant applications, with a primary focus on its role in the development of targeted cancer therapeutics. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols.

Core Molecular Attributes

2-Chloroquinazolin-4-amine is a substituted quinazoline, a bicyclic aromatic heterocycle. The precise molecular characteristics are fundamental to its reactivity and application.

Molecular Formula and Weight

The foundational quantitative data for **2-Chloroquinazolin-4-amine** are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source
Molecular Formula	C ₈ H ₆ ClN ₃	[1][2][3]
Molecular Weight	179.61 g/mol	[2][3]
Exact Mass	179.0250249 Da	[1]
CAS Number	59870-43-8	[1][2]
IUPAC Name	2-chloroquinazolin-4-amine	[1]
Synonyms	2-chloro-4-quinazolinamine	[3]

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems.

Property	Value	Source
Physical Form	Solid	[3]
Storage	2-8°C, sealed in dry, dark place	[3]
Purity (Typical)	≥96%	[3]

Synthesis and Mechanism

The synthesis of **2-Chloroquinazolin-4-amine** and its derivatives typically involves a multi-step process starting from readily available anthranilic acid precursors. The general strategy involves the formation of the quinazoline ring system followed by chlorination.

Retrosynthetic Analysis and Strategy

The core strategy hinges on forming the pyrimidine ring of the quinazoline system and then introducing the key chloro and amino functionalities. A common and efficient pathway starts from 2-aminobenzonitrile or related anthranilic acid derivatives.

Caption: Retrosynthetic pathway for **2-Chloroquinazolin-4-amine**.

Detailed Experimental Protocol: Synthesis of a Substituted Analog

While a direct synthesis protocol for the parent compound is not detailed in the provided sources, a representative synthesis for a substituted analog, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, illustrates the core chemical transformations.^[4] This process involves three key steps: cyclization, chlorination, and nucleophilic substitution. A similar approach can be adapted for the title compound.

Step 1: Cyclization to form the Quinazoline Diol This step creates the core heterocyclic structure. The use of urea provides the necessary carbon and nitrogen atoms to form the pyrimidine ring fused to the initial benzene ring.

- Combine the starting material (e.g., an appropriately substituted 2-aminobenzoic acid) with urea in a suitable high-boiling solvent or neat.^[4]
- Heat the mixture under reflux for several hours (e.g., 12h at 160°C).^[4] The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any acidic byproducts and precipitate the product.^[4]
- Filter the resulting solid, wash with water, and dry to yield the quinazoline-2,4-diol intermediate.

Step 2: Chlorination of the Quinazoline Diol This is a critical step to install a reactive leaving group for subsequent functionalization. Phosphorus oxychloride (POCl_3) is a powerful and common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

- Suspend the dried quinazoline-2,4-diol intermediate in phosphorus oxychloride (POCl_3).^[4] A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can be added to

facilitate the reaction.

- Heat the mixture under reflux (e.g., 6h at 110°C).[4] The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl_3 .
- After the reaction is complete (monitored by TLC), carefully remove the excess POCl_3 under reduced pressure.
- The residue is then quenched by slowly adding it to ice water with vigorous stirring, which precipitates the dichlorinated product.
- Filter the solid, wash thoroughly with cold water, and dry. This yields the 2,4-dichloroquinazoline intermediate.

Step 3: Selective Amination The final step involves a nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) reaction. The chlorine at the 4-position is generally more reactive than the one at the 2-position, allowing for selective substitution.

- Dissolve the 2,4-dichloroquinazoline intermediate in a suitable solvent such as ethanol or isopropanol.
- Add the amine nucleophile (in this case, an ammonia source for the title compound, or a primary/secondary amine for derivatives). An excess of the amine or the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated.[5]
- The reaction is typically stirred at room temperature or heated to reflux until completion.
- Upon completion, the product is isolated by removing the solvent and purifying via recrystallization or column chromatography.



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Caption: General workflow for the synthesis of 2-chloro-4-aminoquinazoline derivatives.

Applications in Drug Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. **2-Chloroquinazolin-4-amine** is a key intermediate for synthesizing kinase inhibitors, which are crucial in modern oncology.^[6]

Kinase Inhibitors for Cancer Therapy

Many potent and selective kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a 4-aminoquinazoline core.^[6] The synthesis of these complex molecules often involves the nucleophilic substitution of the chlorine atom at the 2-position of a 4-anilinoquinazoline intermediate, which itself is derived from a precursor like 2,4-dichloroquinazoline.^{[7][8]}

The general principle involves:

- **Synthesis of a 4-Anilino Intermediate:** Reacting a 2,4-dichloroquinazoline with a substituted aniline to displace the more reactive 4-chloro group.
- **Final Moiety Introduction:** The remaining 2-chloro group is then substituted by another nucleophile to build the final drug molecule.

This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, optimizing for potency and selectivity.^{[9][10]}

Other Therapeutic Areas

Beyond oncology, the quinazoline core is explored for various biological activities, including:

- Antimalarial agents^[6]
- Anti-inflammatory agents^{[6][8]}
- Antihypertensive agents^[8]

The reactivity of **2-Chloroquinazolin-4-amine** allows it to be a starting point for developing novel compounds in these and other therapeutic areas.

Analytical Characterization and Quality Control

Ensuring the identity and purity of **2-Chloroquinazolin-4-amine** is paramount for its use in research and development. A combination of spectroscopic and chromatographic methods forms a self-validating system.

Protocol: Full Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d_6). The spectrum should show characteristic signals for the aromatic protons on the quinazoline ring and the amine protons. The chemical shifts and coupling patterns confirm the substitution pattern.
 - ^{13}C NMR: A carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment, including the key signals for the carbons bonded to chlorine and nitrogen.
- Mass Spectrometry (MS):
 - Use a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio (m/z) of the molecule. The observed molecular ion peak should correspond to the calculated exact mass ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).[\[4\]](#)
- High-Performance Liquid Chromatography (HPLC):
 - Develop an HPLC method (typically reverse-phase) to assess the purity of the compound. A pure sample will exhibit a single major peak. This method is crucial for quantifying purity (e.g., >96%).
- Elemental Analysis:
 - Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values calculated from the molecular formula.

Safety and Handling

As a laboratory chemical, **2-Chloroquinazolin-4-amine** requires careful handling.

- Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^{[1][3]}
- Precautionary Measures:
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.^[3]
 - In case of contact, rinse thoroughly with water.

Conclusion

2-Chloroquinazolin-4-amine is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined properties, accessible synthesis, and versatile reactivity make it a cornerstone for developing targeted therapies, particularly in the field of oncology. This guide has provided a technical framework for understanding and utilizing this important molecule, from its fundamental properties to its practical application in the laboratory. Adherence to the described protocols for synthesis, analysis, and safety will ensure reliable and reproducible results in the pursuit of novel therapeutic agents.

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